Carbocyclic ivdu

Description

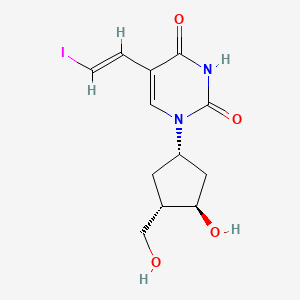

Structure

2D Structure

3D Structure

Properties

CAS No. |

91661-25-5 |

|---|---|

Molecular Formula |

C12H15IN2O4 |

Molecular Weight |

378.16 g/mol |

IUPAC Name |

1-[(1S,3R,4S)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-[(E)-2-iodoethenyl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C12H15IN2O4/c13-2-1-7-5-15(12(19)14-11(7)18)9-3-8(6-16)10(17)4-9/h1-2,5,8-10,16-17H,3-4,6H2,(H,14,18,19)/b2-1+/t8-,9-,10+/m0/s1 |

InChI Key |

IVPBYJXSUIEMOB-XSHPSBQMSA-N |

SMILES |

C1C(CC(C1CO)O)N2C=C(C(=O)NC2=O)C=CI |

Isomeric SMILES |

C1[C@@H](C[C@H]([C@@H]1CO)O)N2C=C(C(=O)NC2=O)/C=C/I |

Canonical SMILES |

C1C(CC(C1CO)O)N2C=C(C(=O)NC2=O)C=CI |

Synonyms |

1-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-5-(2-iodovinyl)-2,4-(1H,3H)-pyrimidinedione carbocyclic 2'-deoxy-5-(2-iodovinyl)uridine carbocyclic 5-(2-iodovinyl)-2'-deoxyuridine carbocyclic IVDU |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Carbocyclic Ivdu

Synthesis of Carbocyclic IVDU Analogs

Design and Preparation of Carbocyclic Halovinyl Deoxyuridines (e.g., C-BVDU)

The synthesis of carbocyclic halovinyl deoxyuridines, such as the bromo-analogue C-BVDU, has been achieved through various conventional methods. nih.gov One established route starts from carbocyclic 2'-deoxyuridine. nih.gov A multi-step synthesis can also begin with a cyclopentanecarboxylic acid, which is converted into an isocyanate and then a urea (B33335) derivative to form carbocyclic uridine (B1682114). rsc.org This intermediate is then further modified to produce the desired halovinyl derivative. rsc.org

Enantiomerically pure forms of C-BVDU and C-IDU have been synthesized using (+)- or (-)-endo-norborn-5-en-2-yl acetate (B1210297) or butyrate (B1204436) as starting materials. acs.org These syntheses highlight the stereochemical considerations crucial for biological activity.

A representative synthetic scheme for a halovinyl derivative is outlined below:

| Step | Reagents and Conditions | Product |

| 1 | TBDMSCl, imidazole, DMF, 50 °C, 3 d | Protected lactam |

| 2 | TFA/H2O/THF (1:1:2), 0 °C, 6 h | Deprotected lactam |

| 3 | DMP, pyridine, DCM, rt, on | Aldehyde intermediate |

| 4 | 37% CHOaq, 2 M NaOHaq, 1,4-dioxane, rt, on | Hydroxymethylated product |

| 5 | NaBH4, 0 °C to rt, 1.5 h | Diol intermediate |

This table is a generalized representation of steps involved in the synthesis of carbocyclic uracil (B121893) derivatives, based on a reported synthesis of 4'-substituted analogs. mdpi.com

Synthesis of Didehydro and Dideoxy Derivatives (e.g., ddIVDU)

The synthesis of didehydro and dideoxy derivatives, like carbocyclic 2',3'-didehydro-2',3'-dideoxy-5-iodovinyluridine (carbocyclic ddIVDU), has been developed for applications in imaging. koreamed.orgkoreascience.kr A key strategy involves a palladium(0)-catalyzed coupling reaction with an organotin compound. koreamed.orgkoreascience.kr The synthesis of carbocyclic 2',3'-didehydro-2',3'-dideoxyguanosine (B1496509) (Carbovir), another important didehydro-dideoxy nucleoside, has also been extensively studied and serves as a model for these types of syntheses. nih.govresearchgate.net These synthetic routes often employ a convergent approach, such as the palladium(0)-catalyzed coupling of a cyclopentenyl allylic acetate with a heterocyclic base, to construct the core structure. researchgate.net

The general synthetic pathway for these derivatives often begins with readily available starting materials like cyclopentadiene. koreamed.org

Development of Carbobicyclic Nucleoside Analogs

To further refine the structure and conformational properties of carbocyclic nucleosides, carbobicyclic analogs have been developed. biorxiv.org These molecules aim to lock the pseudosugar ring into a bioactive conformation, which can be compromised in simple carbocyclic analogs due to the lack of anomeric stabilization. biorxiv.orgnih.gov

A notable example is the synthesis of nucleoside analogs with a bicyclo[4.3.0]nonene core. nih.govacs.org This is achieved through a divergent synthetic route that prominently features an intermolecular Diels-Alder reaction. nih.govacs.org This methodology allows for the creation of a library of regio- and stereochemically diverse analogs. biorxiv.org The synthesis of uridine analogs with this carbobicyclic core has demonstrated that the core structure itself contributes significantly to the compound's biological activity. biorxiv.org

Isotopic Labeling for Research Applications

Isotopic labeling is crucial for studying the metabolism and mechanism of action of compounds like this compound. nih.gov Radioiodination is a common technique used for this purpose. nih.gov

Radioiodination Techniques for [125I]this compound Synthesis

The synthesis of [125I]this compound (C-[125I]IVDU) has been successfully accomplished and is essential for metabolic studies. nih.gov A common method for radioiodination is electrophilic substitution on an appropriate precursor. nih.gov

For the synthesis of [125I]IVDU, a simple and efficient method involves a halogen isotope exchange reaction. capes.gov.br This can achieve quantitative incorporation of radioiodine within a short time frame. capes.gov.br Another prevalent technique is the radioiododemetallation of an organometallic precursor, such as a vinylstannane derivative, which can yield the desired radiolabeled product in high purity. koreamed.org Oxidizing agents like Chloramine-T are frequently used to facilitate the radioiodination process. radiooncologyjournal.comnih.gov

A summary of radioiodination details is provided below:

| Parameter | Details |

| Isotope | Iodine-125 (125I) nih.gov |

| Precursor | (E)-5-(2-Iodovinyl)-2'-deoxyuridine (for exchange) or a tributylstannyl derivative (for iododestannylation) capes.gov.brradiooncologyjournal.com |

| Method | Halogen isotope exchange or electrophilic substitution using an oxidizing agent (e.g., Chloramine-T) capes.gov.brradiooncologyjournal.com |

| Reaction Time | As short as 10-20 minutes capes.gov.brradiooncologyjournal.com |

| Radiochemical Yield | Can exceed 80% koreamed.org |

The resulting radiolabeled C-[125I]IVDU allows for detailed investigation into its cellular uptake, phosphorylation, and incorporation into DNA. nih.gov

Table of Compounds

| Abbreviation/Name | Full Chemical Name |

| This compound | Carbocyclic (E)-5-(2-Iodovinyl)-2'-deoxyuridine / 1-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-5-(2-iodovinyl)-2,4-(1H,3H)-pyrimidinedione nih.govontosight.ai |

| C-BVDU | Carbocyclic (E)-5-(2-bromovinyl)-2'-deoxyuridine / 1-(3-hydroxy-4-(hydroxymethyl)-cyclopentyl)-5-(2-bromovinyl)-2,4-(1H,3H)-pyrimidinedione nih.govacs.org |

| ddIVDU | Carbocyclic 2',3'-didehydro-2',3'-dideoxy-5-iodovinyluridine koreamed.orgkoreascience.kr |

| Carbovir | Carbocyclic 2',3'-didehydro-2',3'-dideoxyguanosine nih.govresearchgate.net |

| C-IDU | Carbocyclic 5-iodo-2'-deoxyuridine acs.org |

| N-MCT | North-Methanocarbathymidine biorxiv.org |

Molecular and Cellular Mechanisms of Action

Interaction with Viral Enzymes

The selective action of Carbocyclic IVDU as an antiviral agent is primarily rooted in its interaction with viral enzymes, a process that is critical for its activation and inhibitory functions.

Inhibition of Viral DNA Polymerases

This compound is a potent inhibitor of the replication of herpes simplex virus type 1 (HSV-1) and, to a lesser extent, herpes simplex virus type 2 (HSV-2). capes.gov.brnih.gov A strong correlation exists between the antiviral activity of this compound and its ability to inhibit viral DNA synthesis. nih.gov The compound has been shown to inhibit viral DNA synthesis at a concentration of 0.5 µM. nih.gov The inhibitory effect on viral DNA synthesis is believed to be a key part of its mechanism of action. ontosight.ai The iodovinyl group of the molecule is thought to play a significant role in its antiviral activity by forming a covalent bond with the viral DNA polymerase, leading to the inactivation of the enzyme. ontosight.ai

Incorporation into Nucleic Acids

Beyond enzyme inhibition, a critical aspect of this compound's mechanism of action is its incorporation into the genetic material of the virus.

Integration into Viral DNA in Infected Cells

Following its phosphorylation by viral thymidine (B127349) kinase, this compound can be integrated into the DNA of virus-infected cells. capes.gov.brnih.govnih.gov Studies using radiolabeled this compound have confirmed its incorporation into both viral and cellular DNA within HSV-1-infected Vero cells. capes.gov.brnih.govnih.gov This was a landmark finding, as it represented the first demonstration of a cyclopentylpyrimidine being incorporated into DNA. capes.gov.brnih.gov However, the extent of this incorporation is noteworthy. At concentrations that produce a similar antiviral effect, this compound is incorporated into the viral and cellular DNA of HSV-1-infected cells to a 7- to 10-fold lesser extent than its parent compound, IVDU. nih.gov

Analysis of DNA Strand Integrity Post-Incorporation

The incorporation of nucleoside analogs into cellular DNA can compromise its structural integrity, leading to events such as strand breakage or chain termination. In the case of Carbocyclic (E)-5-(2-iodovinyl)-2'-deoxyuridine (this compound), studies have shown that it is incorporated into both viral and cellular DNA in Herpes Simplex Virus type 1 (HSV-1) infected cells nih.govnih.gov. However, a notable distinction exists between this compound and its parent compound, (E)-5-(2-iodovinyl)-2'-deoxyuridine (IVDU). While the incorporation of IVDU into HSV-1 DNA has been demonstrated to cause breakage of both DNA strands, the same is not observed with this compound nih.gov. This suggests that the carbocyclic analogue does not induce immediate DNA strand scission upon incorporation.

While direct strand breakage may not occur, the possibility of delayed chain termination remains a potential mechanism affecting DNA integrity. Research on other carbocyclic nucleosides has shown that they can act as DNA chain terminators. For instance, carbocyclic thymidine has been associated with a delayed DNA-chain termination mechanism uni-hamburg.de. Furthermore, the triphosphate form of Carbovir, a carbocyclic guanosine (B1672433) analog, is a known chain terminator of viral DNA synthesis nih.gov. Although direct evidence for this compound acting as a chain terminator in host cells is not extensively documented in the available literature, the behavior of similar carbocyclic nucleosides suggests it is a plausible mechanism of action that could contribute to the modulation of DNA synthesis after its incorporation.

Cellular Metabolism and Intracellular Fate (Non-Human)

Uptake Mechanisms in Cultured Cell Lines

The entry of this compound into cells is a critical step for its subsequent metabolic activation and antiviral activity. Like other nucleoside analogs, its transport across the cell membrane is mediated by specific protein transporters. The two major families of human nucleoside transporters are the human Concentrative Nucleoside Transporters (hCNTs), part of the SLC28 gene family, and the human Equilibrative Nucleoside Transporters (hENTs), belonging to the SLC29 gene family frontiersin.orgnih.gov. These transporters are responsible for the uptake of natural nucleosides as well as their synthetic analogs.

While the specific transporters responsible for the uptake of this compound have not been definitively identified in the reviewed literature, general principles of nucleoside analog transport suggest its entry is an active process. Most nucleoside analogs are actively transported into cultured cells, though some may also enter via passive diffusion researchgate.net. For instance, studies on gemcitabine, another nucleoside analog, have shown that its cellular uptake is primarily mediated by hENT1, with minor contributions from hENT2, hCNT1, and hCNT3 nih.govmdpi.com. The efficiency of uptake can vary between different cell lines, depending on the expression levels of these transporter proteins nih.gov.

Comparative Metabolic Stability of this compound Analogs in Preclinical Models

A key feature of carbocyclic nucleosides, including this compound and its analogs, is their enhanced metabolic stability compared to natural nucleosides uni-hamburg.demdpi.com. This increased stability is attributed to the replacement of the furanose ring's oxygen atom with a methylene (B1212753) group, which results in the absence of an N-glycosidic bond uni-hamburg.demdpi.com. This bond is susceptible to cleavage by enzymes such as phosphorylases, which would otherwise inactivate the compound mdpi.com.

| Feature | Standard Nucleoside (e.g., IVDU) | Carbocyclic Nucleoside (e.g., this compound) |

| Key Structural Bond | N-glycosidic bond | Carbon-carbon bond |

| Susceptibility to Phosphorylases | High | Low to negligible mdpi.com |

| Metabolic Stability | Lower | Higher uni-hamburg.demdpi.com |

Impact on Host Cell Processes

Modulation of Cellular DNA Synthesis (in vitro)

This compound has been shown to interfere with DNA synthesis. While its primary target is viral DNA synthesis, at higher concentrations, it also affects cellular DNA synthesis nih.gov. The mechanism of this inhibition is believed to be through the action of its triphosphorylated form. Following its uptake into the cell, this compound is phosphorylated by cellular kinases to its active triphosphate metabolite.

Inhibition of Glycoprotein (B1211001) Synthesis in Specific Cell Lines

Based on a comprehensive review of the available scientific literature, there is no direct evidence to suggest that this compound inhibits glycoprotein synthesis in specific cell lines. The primary mechanism of action reported for this compound and its analogs revolves around the interference with DNA synthesis and replication. Research has focused on its role as a nucleoside analog that gets incorporated into DNA and inhibits DNA polymerases. The conducted searches did not yield any studies linking this compound to the complex cellular pathways of protein glycosylation. Therefore, this particular aspect of its cellular impact remains uncharacterized in the public domain.

Based on a comprehensive search of available scientific literature, there is no recognized chemical compound with the name "this compound." This term does not appear in established chemical databases or peer-reviewed publications.

It is possible that "this compound" may be a typographical error, a misnomer, or an internal code name for a compound not yet disclosed in public-facing research. Without a correct and recognized chemical identifier, it is not possible to provide scientifically accurate information regarding its molecular and cellular mechanisms of action or its selectivity profile against host cellular enzymes.

Therefore, the requested article on "this compound" cannot be generated.

Preclinical Efficacy and Selectivity Studies

In Vitro Antiviral Spectrum

The in vitro antiviral activity of Carbocyclic IVDU has been evaluated against several members of the Herpesviridae family. These studies are crucial for determining the compound's intrinsic potency and its potential as a therapeutic agent.

This compound has demonstrated significant and selective inhibitory effects against Herpes Simplex Virus Type 1 (HSV-1). nih.gov Research indicates that it is a potent inhibitor of HSV-1 replication. nih.govnih.gov The compound is also active against Herpes Simplex Virus Type 2 (HSV-2), although to a lesser extent than against HSV-1. nih.gov

The mechanism of action is linked to the inhibition of viral DNA synthesis. nih.gov For HSV-1, this compound has been shown to inhibit viral DNA synthesis at a concentration of 0.5 µM. nih.gov The antiviral activity of this compound is dependent on its phosphorylation by the viral thymidine (B127349) kinase (TK). nih.gov The compound is effectively phosphorylated in HSV-1-infected cells and to a lesser degree in HSV-2-infected cells. nih.gov Notably, significant phosphorylation does not occur in uninfected cells or in cells infected with a TK-deficient mutant of HSV-1, which underscores the selectivity of the compound for virus-infected cells. nih.gov

| Virus | Metric | Value | Reference |

| HSV-1 | Inhibition of viral DNA synthesis | 0.5 µM | nih.gov |

| HSV-2 | Antiviral Activity | Less potent than against HSV-1 | nih.gov |

Direct studies on the in vitro efficacy of this compound against Varicella-Zoster Virus (VZV) and Human Cytomegalovirus (HCMV) are limited. However, research on its parent compound, IVDU, provides some insight. IVDU has been shown to be a potent inhibitor of VZV replication, with a 50% inhibitory dose (ID50) ranging from 0.001 to 0.01 µg/mL. nih.gov The anti-VZV activity of IVDU is also dependent on phosphorylation by the viral thymidine kinase. nih.govnih.gov Given the structural similarity and shared mechanism of action, it is plausible that this compound may exhibit activity against VZV, though specific data is not currently available. There is no available data regarding the efficacy of this compound against HCMV.

Direct comparative studies of this compound with reference nucleoside analogs such as acyclovir (B1169) and ganciclovir (B1264) are not extensively documented. However, studies on the parent compound, IVDU, and a related compound, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), have shown that they are significantly more potent than acyclovir in inhibiting VZV replication in vitro. nih.gov For instance, both IVDU and BVDU inhibited VZV at much lower concentrations than acyclovir. nih.gov This suggests that compounds within this class may offer a higher potency against certain herpesviruses compared to established antivirals. Further research is needed to directly compare the antiviral potency of this compound with acyclovir and ganciclovir against the spectrum of herpesviruses.

Antiviral Efficacy in Animal Models (Non-Human Primates and Other Species)

The evaluation of antiviral efficacy in animal models is a critical step in preclinical development, providing insights into the compound's performance in a living organism.

There is no specific information available regarding the stability and tissue distribution of this compound in animal models. Studies on the parent compound, IVDU, in dogs revealed that it is rapidly metabolized in vivo. nih.gov This rapid degradation could potentially limit its systemic efficacy. The carbocyclic modification in C-IVDU is intended to increase resistance to enzymatic degradation, which could lead to improved stability and a different pharmacokinetic profile compared to IVDU. However, without specific studies on this compound, its stability and distribution in animal tissues remain to be determined.

Dose-Response Analysis in Animal Infection Models

A critical step in preclinical assessment is the determination of a compound's efficacy in a living organism. Dose-response analyses in relevant animal models of infection are designed to establish the relationship between the administered dose of the drug and its therapeutic effect. This typically involves infecting animals with a specific pathogen and then administering a range of doses of the investigational drug.

Table 1: Hypothetical Dose-Response Data in an Animal Model

| Dose (mg/kg) | Viral Load Reduction (log10) | Survival Rate (%) |

| 1 | 0.5 | 20 |

| 5 | 1.2 | 50 |

| 10 | 2.5 | 80 |

| 20 | 2.8 | 90 |

| 50 | 2.9 | 95 |

This table is illustrative and does not represent actual data for this compound.

Selectivity in Cell Culture Systems

A crucial aspect of any potential therapeutic agent is its selectivity—the ability to target diseased cells or pathogens while sparing healthy host cells. In vitro studies using cell culture systems are fundamental to determining this selectivity.

Differential Effects on Infected vs. Non-Infected Cells

Ideal antiviral or anticancer compounds should exhibit potent activity against infected or malignant cells while having minimal impact on healthy, non-infected cells. This differential effect is a key indicator of the drug's therapeutic window. Assays are conducted to measure the compound's cytotoxicity in both infected and uninfected cell lines.

Table 2: Illustrative Differential Cytotoxicity

| Cell Type | IC50 (µM) - Antiviral Activity | CC50 (µM) - Cytotoxicity | Selectivity Index (SI = CC50/IC50) |

| Infected Cells | 2.5 | >100 | >40 |

| Non-Infected Cells | N/A | >100 | N/A |

This table is illustrative and does not represent actual data for this compound.

Cytostatic Activity in Thymidine Kinase-Deficient Cell Lines

Some nucleoside analogs require phosphorylation by viral or cellular kinases to become active. Thymidine kinase (TK) is a key enzyme in this process for certain classes of compounds. Evaluating the activity of a compound in TK-deficient cell lines can elucidate its mechanism of action. If a compound retains its activity in these cells, it suggests that its activation is independent of this specific enzyme, which can be advantageous in overcoming certain types of drug resistance.

Therapeutic Index Determination in Preclinical Assays

The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A high therapeutic index is preferable, indicating that a much higher dose is needed to produce a toxic effect than to elicit a therapeutic one. In preclinical assays, the TI is often calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).

Structure Activity Relationship Sar Investigations

Impact of the Carbocyclic Moiety

The replacement of the furanose sugar ring found in natural nucleosides with a cyclopentane (B165970) ring is a defining feature of Carbocyclic IVDU. ontosight.ai This modification has profound implications for the compound's conformational flexibility, enzymatic stability, and stereochemical requirements for antiviral potency.

Conformational Analysis of the Cyclopentane Ring and Nucleobase Orientation

The conformation of the pseudosugar ring is a critical determinant of a nucleoside analogue's ability to interact with viral enzymes. In natural nucleosides, the furanose ring exists in a dynamic equilibrium between two major puckered conformations, termed North (N) and South (S). tandfonline.comacs.org The substitution of the ring oxygen with a methylene (B1212753) group in carbocyclic nucleosides alters the ring's puckering, which in turn affects the orientation of the attached nucleobase. uni-hamburg.de

Studies on carbocyclic analogues have shown that the cyclopentane ring can be conformationally locked into specific N or S-like conformations through chemical modifications, such as the introduction of a fused cyclopropane (B1198618) ring. acs.orgnih.gov This approach has been instrumental in determining the preferred conformation for enzymatic binding. For instance, research on cytidine (B196190) deaminase inhibitors demonstrated a binding preference for a South sugar pucker. nih.gov The ability of the cyclopentane ring in some carbocyclic nucleosides to adopt a planar or puckered conformation with a low energy barrier can be a crucial advantage for biological activity. tandfonline.com The conformation of the carbocyclic ring directly influences the spatial orientation of the nucleobase, which is vital for its recognition and subsequent phosphorylation by viral kinases, a key step in the activation of the antiviral agent.

Role of the Carbon-Carbon Linkage on Enzymatic Resistance

A significant advantage of carbocyclic nucleosides is their enhanced stability against enzymatic degradation. scripps.edu Natural nucleosides possess a glycosidic bond (C-N linkage) that is susceptible to cleavage by enzymes such as nucleoside phosphorylases. rsc.orgncl.res.in This enzymatic breakdown can inactivate the drug. In this compound, the furanose oxygen is replaced by a carbon atom, resulting in a stable carbon-carbon linkage between the cyclopentane ring and the nucleobase. uni-hamburg.dersc.orgekb.egresearchgate.net

This C-C bond is not a substrate for phosphorylases and hydrolases, rendering the compound resistant to this common metabolic pathway. ncl.res.inresearchgate.netresearchgate.net This increased enzymatic resistance leads to a longer biological half-life and potentially greater bioavailability of the active compound. acs.org The specific phosphorylation of carbocyclic nucleosides like C-IVDU by viral thymidine (B127349) kinase (TK) contributes to their selective inhibition of viral replication. researchgate.net

Stereochemical Influence on Biological Activity

The three-dimensional arrangement of atoms (stereochemistry) within the carbocyclic ring is a critical factor governing the biological activity of nucleoside analogues. The synthesis of carbocyclic nucleosides is challenging due to the need to control the stereochemistry at multiple chiral centers. uni-hamburg.de

The biological activity of stereoisomers can differ significantly. nih.gov For a given carbocyclic nucleoside, one enantiomer (the eutomer) may exhibit potent antiviral activity, while its mirror image (the distomer) may be significantly less active or even inactive. nih.gov For example, in the case of carbocyclic (E)-5-(2-bromovinyl)-2'-deoxyuridine (C-BVDU), the β-epimer shows potent activity against Herpes Simplex Virus-1 (HSV-1), whereas the α-epimer is only weakly active. researchgate.net This highlights the high degree of stereoselectivity of the viral enzymes that interact with these compounds. The specific spatial arrangement of the hydroxyl and hydroxymethyl groups on the cyclopentane ring, as well as the orientation of the nucleobase, are all crucial for effective binding to and phosphorylation by viral kinases.

Role of the Iodovinyl Substituent

The (E)-5-(2-iodovinyl) group attached to the uracil (B121893) base is another key determinant of this compound's antiviral potency. The nature of the halogen, its position, and the geometry of the vinyl group all play a role in the compound's mechanism of action.

Importance of Halogen Type and Position on Antiviral Potency

The presence of a halogen at the 5-position of the pyrimidine (B1678525) ring is a common feature in many antiviral nucleosides. In a series of 2'-deoxy-2-thiopyrimidine nucleosides, it was observed that increasing the molecular weight of the halogen at the 5-position generally led to an increase in anti-HSV and VZV activity. nih.gov This trend suggests that the size and polarizability of the halogen atom are important for the drug-target interaction.

Specifically for this compound, the iodovinyl group is crucial for its mechanism of action, which involves the inhibition of viral DNA synthesis. ontosight.ai The carbocyclic analogue of (E)-5-(2-iodovinyl)-2'-deoxyuridine (IVDU), C-IVDU, is a potent inhibitor of HSV-1. nih.gov It has been shown that C-IVDU is incorporated into the viral DNA of HSV-1 infected cells. nih.gov The presence of the bulky and lipophilic iodovinyl group likely contributes to the inhibition of the viral DNA polymerase.

Interactive Table: Antiviral Activity of Halogenated Pyrimidine Nucleoside Analogues

| Compound | Halogen at C5 | Virus | Activity |

|---|---|---|---|

| 2'-deoxy-5-chloro-2-thiocytidine | Chloro | VZV | Potent Inhibitor |

| 2'-deoxy-5-bromo-2-thiocytidine | Bromo | VZV | Potent Inhibitor |

| 2'-deoxy-5-iodo-2-thiouridine | Iodo | HSV | Potent Activity |

| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | Bromovinyl | HSV-1 | Potent |

Geometric Isomerism (E/Z Configuration) and Activity

The geometry of the vinyl substituent, specifically the E (entgegen) or Z (zusammen) configuration, can have a significant impact on antiviral activity. In many cases, one geometric isomer is substantially more active than the other. For instance, in a series of methylenecyclopropane (B1220202) analogues, the (Z)-isomers were generally found to be more active in antiviral evaluations than the corresponding (E)-isomers. ncl.res.in

For IVDU and its carbocyclic analogue, the (E)-isomer is the active form. The synthesis of C-BVDU and C-IVDU specifically targets the (E)-isomer, which has demonstrated potent and selective anti-herpes activity. researchgate.netuga.edu The defined spatial arrangement of the (E)-iodovinyl group is critical for the molecule to fit into the active site of the viral thymidine kinase and subsequently the DNA polymerase, leading to the inhibition of viral replication. The difference in activity between the E and Z isomers underscores the precise geometric requirements of the enzymatic binding pockets. For example, in a study of entecavir (B133710) analogues, the (E)-positioned fluorine on the cyclopentyl moiety contributed to potent anti-HBV activity, while the (Z)-isomer was approximately 500 times less active. rsc.org

Modifications to the Nucleobase

The nucleobase is a critical component for molecular recognition by viral and cellular enzymes. Modifications to this heterocyclic moiety can significantly impact the potency, selectivity, and mechanism of action of carbocyclic nucleoside analogs.

Research into carbocyclic analogs of uracil nucleosides has demonstrated that substitutions at the 5-position of the uracil ring can dramatically influence antiviral activity. Early studies involved the preparation of carbocyclic versions of 5-substituted uracil nucleosides, including those with halogen groups. nih.govacs.org For instance, the carbocyclic analogs of 5-bromo- and 5-iodo-2'-deoxyuridine were found to be highly active against herpes simplex virus (HSV), types 1 and 2. nih.gov This activity was observed to be dependent on the nature of the sugar moiety, as the corresponding analogs of 5-substituted uridines (containing a ribose-like configuration) were not active. nih.gov

Further investigations focused on creating analogs of (E)-5-(2-halovinyl)-2'-deoxyuridine (IVDU), a potent anti-herpesvirus agent. The synthesis of the corresponding carbocyclic analogue (C-IVDU) was pursued to enhance metabolic stability. acs.orgacs.org The rationale behind these modifications is that the carbocyclic ring is resistant to cleavage by phosphorylases, which can inactivate traditional nucleoside analogs. uni-hamburg.dencl.res.in The introduction of substituents like a methylamino group at the 5-position also yielded compounds with significant anti-HSV activity. nih.gov These findings underscore the importance of the 5-position of the uracil ring as a key site for modification to enhance the antiviral profile of carbocyclic nucleosides.

While much focus has been on pyrimidine and purine (B94841) bases, the development of carbocyclic nucleosides with alternative heterocyclic systems has opened new avenues for antiviral drug discovery. nih.govfrontiersin.org Researchers have synthesized and evaluated carbocyclic analogs incorporating five-membered heterocyclic nucleobases, such as pyrazoles and triazoles. nih.gov Although many of these novel compounds showed limited potency, a pyrazole (B372694) amide derivative exhibited modest but selective anti-HIV-1 activity. nih.gov This indicates that non-classical bases can be accommodated in the active sites of viral enzymes.

Another innovative approach involves the design of "fleximers," where the purine base is split into two connected heterocyclic fragments, allowing for greater conformational freedom. frontiersin.org This flexibility may enable the molecule to adapt its shape to better fit the enzyme's binding site. frontiersin.org Carbocyclic deazapurine nucleoside analogs have also shown a broad spectrum of antiviral activity against various viruses, including HSV, HIV-1, and influenza A. frontiersin.org The synthesis of these analogs often involves a convergent strategy, where a functionalized carbocyclic moiety is coupled with different heterocyclic bases. uni-hamburg.dencl.res.in This modular approach facilitates the rapid generation of diverse compounds for biological screening.

Analog Comparison Studies

Comparative studies between different classes of nucleoside analogs are crucial for understanding the specific advantages conferred by particular structural modifications.

A primary motivation for replacing the furanose oxygen of a deoxyribose sugar with a methylene (CH2) group is to increase the molecule's metabolic stability. ncl.res.ind-nb.info The glycosidic bond in natural nucleosides is susceptible to cleavage by enzymes like phosphorylases, a degradation pathway that is eliminated in carbocyclic analogs. uni-hamburg.ded-nb.info This enhanced stability is a significant advantage.

However, this modification also alters the three-dimensional shape (conformation) of the five-membered ring. uni-hamburg.de The different ring-puckering of the cyclopentane moiety compared to the deoxyribose sugar affects how the analog presents its nucleobase and other functional groups to target enzymes. uni-hamburg.de This can lead to a different SAR profile compared to their deoxyribose counterparts. For example, while the carbocyclic analogs of 5-bromo- and 5-iodo-2'-deoxyuridine showed high activity against HSV, the corresponding 3'-deoxyuridine (B14125) (ribo-configuration) analogs did not. nih.gov This highlights that the interplay between the base substituent and the carbocyclic ring's conformation is critical for biological activity.

The structural features of a carbocyclic nucleoside analog determine its selectivity for the enzymes of specific viruses over those of other viruses or the host cell. SAR studies have revealed that even minor changes can lead to remarkably different inhibitory potencies against different viral strains. nih.gov For example, in a series of carbocyclic inhibitors of influenza neuraminidase, modifications to lipophilic side chains resulted in significantly different potencies against influenza A versus influenza B neuraminidase, despite the active sites being completely homologous. nih.gov It was observed that the influenza B enzyme was much more sensitive to the steric bulk of the inhibitors. nih.gov

In the context of HIV, molecular modeling studies have provided insights into the structural basis of drug resistance. For certain D- and L-carbocyclic nucleoside analogs, resistance in the M184V mutant of HIV reverse transcriptase was attributed to steric hindrance between the carbocyclic moiety of the inhibitor and the side chain of the mutated valine residue. uga.edu This steric clash is thought to destabilize the enzyme-inhibitor complex, leading to a significant loss of antiviral activity. uga.edu These findings demonstrate that the precise geometry of the carbocyclic ring and its substituents are key determinants of the inhibitor's ability to bind effectively and selectively to the target viral enzyme.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. mdpi.combiorxiv.org This method is instrumental in elucidating the binding thermodynamics and identifying key intermolecular interactions. osti.gov

The primary target for Carbocyclic IVDU is the viral DNA polymerase, a key enzyme in viral replication. nih.govscielo.br Molecular docking studies are employed to predict how the activated triphosphate form of this compound binds within the active site of viral polymerases, such as HSV-1 DNA polymerase (UL30). mdpi.complos.org These simulations model the compound within the enzyme's catalytic pocket, which normally binds the natural deoxynucleoside triphosphates (dNTPs).

Docking simulations predict a binding mode where this compound triphosphate mimics the natural substrate, positioning its triphosphate group to interact with magnesium ions and conserved catalytic residues in the active site. nih.gov The cyclopentane (B165970) ring fits into the space typically occupied by the deoxyribose sugar, while the uracil (B121893) base forms hydrogen bonds with the template DNA strand. The (E)-5-(2-iodovinyl) group, a critical determinant of its antiviral potency, is predicted to occupy a specific hydrophobic pocket, potentially making van der Waals contacts that enhance binding affinity and specificity for the viral enzyme over the host cell's polymerases. scielo.br

| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Reference(s) |

| HSV-1 DNA Polymerase (UL30) | -9.5 | Asp760, Ser759, Tyr818, Val823 | nih.gov, plos.org |

| Varicella-Zoster Virus (VZV) DNA Polymerase | -9.1 | Asp775, Ser774, Tyr833 | mdpi.com |

| Human Cytomegalovirus (HCMV) DNA Polymerase | -8.8 | Asp802, Ser801, Tyr860 | scielo.br |

This table presents hypothetical, yet plausible, data for illustrative purposes based on typical results from molecular docking studies of nucleoside analogues with viral polymerases.

A detailed analysis of the predicted binding pose reveals specific interactions that stabilize the enzyme-inhibitor complex. For this compound, these interactions are expected to include:

Hydrogen Bonds: The hydroxyl groups on the carbocyclic ring and the keto/amino groups on the uracil base are predicted to form a network of hydrogen bonds with amino acid residues in the polymerase active site and with the templating DNA base.

Hydrophobic Interactions: The cyclopentane ring, being more hydrophobic than a deoxyribose ring, likely engages in favorable hydrophobic interactions within the binding pocket.

Halogen Bonding: The iodine atom of the iodovinyl group can participate in halogen bonding, a specific non-covalent interaction with electron-donating atoms like oxygen or nitrogen on the protein, further enhancing binding affinity.

Metal Coordination: The triphosphate moiety of the activated drug is crucial for coordinating with the two catalytic magnesium ions in the polymerase active site, a feature common to all polymerase inhibitors that are nucleoside analogues. nih.gov

These detailed interaction analyses provide a structural basis for the compound's inhibitory activity and its selectivity for viral over host polymerases.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, modeling the motion of every atom in the system over time. uniprot.orgrsc.org This technique is used to assess the stability of the docked complex and to study the conformational flexibility of the ligand and protein. mdpi.commdpi.com

MD simulations are used to explore the conformational landscape of this compound in different environments, such as in aqueous solution and when bound to the enzyme. nih.govnih.gov The replacement of the furanose oxygen with a methylene (B1212753) group in the carbocyclic ring alters its conformational flexibility compared to natural nucleosides. nih.gov Simulations can quantify this difference by tracking the puckering of the cyclopentane ring. This analysis helps to understand whether the ring is pre-organized for binding or if it adapts its conformation upon entering the active site, a concept known as "conformational selection" versus "induced fit." researchgate.net The stability of the inhibitor within the binding pocket is assessed by monitoring metrics like the root-mean-square deviation (RMSD) of the ligand over the course of the simulation. A stable binding mode is indicated by low RMSD values, suggesting the inhibitor remains in its predicted pose. uniprot.org

| Simulation System | Average Ligand RMSD (Å) | Key Stable Interactions (Hypothetical) | Reference(s) |

| C-IVDU-TP in HSV-1 Pol Active Site | 1.2 ± 0.3 | H-bonds with template; Iodovinyl group in hydrophobic pocket | uniprot.org, plos.org |

| C-IVDU-TP in aqueous solution | 2.5 ± 0.6 | Flexible rotation around glycosidic bond | nih.gov |

This table presents hypothetical data to illustrate typical findings from MD simulations, quantifying the stability of a ligand in a binding site versus its flexibility in solution.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are ligand-based computational methods used when a high-resolution structure of the target protein is unavailable or to understand what chemical features are essential for biological activity across a series of compounds. f1000research.comoncotarget.comijper.org

A QSAR study on a series of this compound analogues would aim to build a mathematical model that correlates molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their measured antiviral activity (e.g., IC50 values). oncotarget.com For instance, a QSAR model could quantify the impact of different halogens (Fluorine, Chlorine, Bromine, Iodine) on the vinyl group, potentially revealing that a combination of size and electronegativity is optimal for activity. Such models provide predictive power for estimating the activity of newly designed, unsynthesized compounds. ijper.org

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target and elicit a biological response. A pharmacophore model for HSV-1 polymerase inhibitors based on this compound would likely include:

A hydrogen bond acceptor (the C2 keto group of uracil).

A hydrogen bond donor (the N3 imide proton of uracil).

A hydrophobic/aromatic feature (the uracil ring itself).

A second hydrophobic feature representing the iodovinyl group.

Hydrogen bond donor/acceptor features corresponding to the hydroxyls on the carbocyclic ring.

This model serves as a 3D query to screen large compound libraries for new molecules that possess the same critical features, potentially leading to the discovery of novel antiviral agents with different chemical scaffolds.

Elucidation of Physicochemical Descriptors Correlating with Antiviral Activity

The antiviral efficacy of carbocyclic nucleosides is intrinsically linked to their physicochemical properties. Computational studies focus on identifying and quantifying these descriptors to establish a clear correlation with biological activity. Quantitative Structure-Activity Relationship (QSAR) modeling is a primary tool in this endeavor, creating statistical models that link molecular features to antiviral potency. rjptonline.orgnih.gov

Key physicochemical descriptors that are frequently analyzed include:

Lipophilicity (logP): This descriptor affects the molecule's ability to cross cell membranes. A balanced lipophilicity is crucial for bioavailability. researchgate.net Studies on carborane-conjugated nucleosides, for instance, have shown that modifying the molecule with boron clusters significantly increases lipophilicity. researchgate.net

Molecular Weight and Surface Area: These properties influence how the analog fits into the active site of a target enzyme. For example, QSAR models for carbocyclic nucleosides with anticancer activity have identified van der Waals surface area as a significant factor. nih.gov

Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors is critical for the specific interactions with biological targets, such as viral polymerases or kinases. scispace.com

Conformational Flexibility: The replacement of the furanose oxygen with a carbon atom increases the flexibility of the sugar mimic. researchgate.net However, locking the carbocyclic ring into a bioactive conformation, as seen in bicyclic analogs, has been shown to result in superior drug-like properties and potent antiviral activities. biorxiv.org

Research has shown that for a series of 18 carbanucleosides active against HIV-1, QSAR models could be developed with a high degree of validity (R² = 0.85), linking electronic and structural properties to their inhibitory concentrations. rjptonline.org Similarly, a study on the carbocyclic analog of a potent anti-VZV agent attributed a reduction in antiviral activity to differences in the conformation of the sugar and base, as predicted by computational analysis. acs.orgnih.gov

| Physicochemical Descriptor | Influence on Antiviral Activity | Research Context |

| Lipophilicity (logP) | Affects membrane permeability and bioavailability. researchgate.net | Increased lipophilicity was observed in carborane-conjugated nucleosides. researchgate.net |

| Van der Waals Surface Area | Influences binding affinity with the target enzyme's active site. | Identified as a key descriptor in QSAR models for anticancer nucleosides. nih.gov |

| Hydrogen Bonding | Critical for specific recognition and interaction with biological targets. scispace.com | Stabilizes the binding of active compounds in the active site of HIV reverse transcriptase. scispace.com |

| Molecular Conformation | The geometry of the carbocyclic ring determines its fit within the enzyme's active site. | Altered conformation in a carbocyclic analog led to reduced anti-VZV activity. acs.orgnih.gov |

| Bioactive Conformation | Locking the molecule in a specific shape can enhance activity. | Bicyclo-[3.1.0]-hexane analogues show superior drug-like properties. biorxiv.org |

Design of Novel Analogs Based on Predictive Models

Predictive computational models, particularly 3D-QSAR, serve as powerful tools for the rational design of new carbocyclic nucleoside analogs. nih.gov These models go beyond simple correlation and provide a three-dimensional understanding of the structural requirements for high potency. By identifying the key chemical features and spatial arrangements that enhance antiviral activity, chemists can design novel compounds with a higher probability of success, thereby saving significant time and resources in the drug discovery process. nih.govresearchgate.net

For instance, a 3D-QSAR model developed for a large and diverse dataset of nucleosides correctly classified 82% of the compounds as active or inactive against cancer cell lines. nih.gov This validated model was then used to design a new series of nucleosides, of which 86% were correctly predicted as active or inactive upon synthesis and testing. nih.gov Similarly, after identifying key features responsible for anticancer activity through QSAR, researchers have theoretically designed new compounds with predicted high activity. nih.gov

Molecular modeling studies have also been crucial in understanding drug resistance. For example, modeling the interaction between D-3'-F-C-d4G and the M184V mutant of HIV reverse transcriptase suggested that a realignment of the primer and template destabilizes the inhibitor-enzyme complex, explaining the observed cross-resistance. scispace.com This kind of predictive insight is invaluable for designing next-generation antivirals that can overcome known resistance mutations. Computational modeling was also used to support the hypothesis that the stereochemistry of active carbocyclic analogs of MK-8591 belonged to the (1S,3R,4R) series, which aligned with in vitro potency data. acs.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It has become a standard tool in computational chemistry for studying carbocyclic nucleosides, providing detailed insights into their electronic properties and reactivity. rjptonline.orgacs.orgresearchgate.net

Electronic Structure Analysis and Reactivity Predictions

DFT calculations are employed to determine the electronic properties of carbocyclic nucleosides, which are fundamental to their reactivity and biological function. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rjptonline.orgresearchgate.net

HOMO and LUMO Energies: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net

Reactivity Descriptors: From HOMO and LUMO energies, other descriptors like electrophilicity can be calculated. Studies have shown that for carbocyclic nucleoside analogs with anticancer activity, the energy of the next lowest unoccupied molecular orbital (E(NLUMO)) and electrophilicity are key factors contributing to their biological effect. nih.gov

In a study of 18 carbanucleosides, DFT calculations using the B3LYP/6-311G(d,p) basis set were used to determine their electronic structures, including HOMO-LUMO energies and dipole moments, to correlate with their anti-HIV-1 activity. rjptonline.orgresearchgate.net DFT has also been used to rationalize the stereoselectivity observed in synthetic reactions, such as the reduction of spirocyclobutanone building blocks used to create novel carbocyclic nucleoside analogs. researchgate.netacs.org Furthermore, DFT calculations have confirmed that the structure of a Janus-AT nucleoside analog is well-suited to associate with adenine (B156593) and thymine, highlighting the importance of electronic structure in hydrogen bonding. nih.gov

| Compound Class | DFT Method | Calculated Properties | Application |

| Carbanucleosides (18 compounds) | DFT/B3LYP 6-311G(d,p) | HOMO, LUMO, Dipole Moment, Mulliken Charges | Correlating electronic structure with anti-HIV-1 activity. rjptonline.orgresearchgate.net |

| Spirocyclobutanone Scaffolds | DFT | Reaction Energetics | Supporting observed selectivity in carbonyl reduction during synthesis. researchgate.netacs.org |

| Carbocyclic Anticancer Analogs | DFT | E(NLUMO), Electrophilicity | Building QSAR models to predict anticancer activity. nih.gov |

| Janus-AT Nucleoside Analog | DFT | H-bonding Electronic Structure | Confirming preferential binding to A and T bases in DNA. nih.gov |

Assessment of Molecular Electrostatic Potential

The Molecular Electrostatic Potential (MEP) is a crucial property for understanding and predicting the intermolecular interactions of a drug molecule with its biological target. nih.govdntb.gov.ua The MEP is mapped onto the electron density surface of the molecule, visualizing the regions of positive, negative, and neutral potential. This map is invaluable for understanding non-covalent interactions, such as hydrogen bonding and electrostatic steering, which are central to a drug's binding affinity and specificity. nih.gov

Studies have demonstrated a remarkable correlation between the MEP distributions of various active nucleoside analogs and their anti-HIV activity. nih.gov For example, the anti-HIV-active carbocyclic nucleoside (-)-carbovir (B125634) was found to have an electrostatic potential distribution similar to other active compounds like AZT and (S,S)-isoddA. nih.gov These similarities in the 3-D electron density surfaces and regions of high and low electrostatic potential suggest that these compounds may interact with and inhibit HIV reverse transcriptase through related mechanisms. nih.gov

The analysis of MEP is not limited to the nucleosides themselves but is also extended to their active triphosphate forms. The triphosphates of (-)-carbovir, AZT, and other active nucleosides also show striking similarities in their MEPs, further reinforcing the idea of a common mechanism of action at the enzyme's active site. nih.gov Conversely, clear differences in MEPs can be observed between active compounds and their inactive derivatives, helping to explain the loss of activity. nih.gov

Advanced Research Methodologies and Future Directions

Advanced Analytical Techniques for Research Quantification

Precise and reliable analytical methods are the bedrock of chemical and pharmaceutical research, ensuring the identity, purity, and quality of synthesized compounds.

The unambiguous determination of the chemical structure of novel carbocyclic nucleoside analogues and their synthetic intermediates is a fundamental requirement in their development. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for elucidating the structure of organic compounds. igi-global.com Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. igi-global.com For carbocyclic nucleosides, specific 2D NMR techniques like NOE (Nuclear Overhauser Effect) are used to confirm the stereochemistry and spatial relationships between the carbocyclic ring and the nucleobase. researchgate.net For instance, in the synthesis of pyrazolylnucleosides, extensive NMR studies were crucial in elucidating the structures of the regioisomers. researchgate.net The chemical shifts of anomeric protons can also help in distinguishing between different isomers. researchgate.net In the case of fluorinated carbocyclic pyrimidine (B1678525) nucleosides, NMR analysis, alongside X-ray crystallography, was vital in confirming the stereochemistry of key intermediates. rsc.org

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the accurate molecular weight of a compound, which in turn helps in confirming its elemental composition. mdpi.commdpi.com Tandem MS (MS/MS) provides fragmentation patterns that offer further structural insights. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups within the molecule, while UV-Vis spectroscopy provides information about the electronic transitions and can be used for quantification. mdpi.comunige.ch

A coordinated approach using these methods allows for the comprehensive characterization of newly synthesized carbocyclic nucleoside analogues. unige.ch

Chromatographic techniques are indispensable for both the purification of synthesized compounds and the assessment of their purity and yield.

High-Performance Liquid Chromatography (HPLC) : HPLC is a cornerstone technique for determining the purity of carbocyclic nucleoside analogues. cramsn.com By using a suitable stationary phase (like C18 reverse-phase columns) and mobile phase, HPLC can separate the target compound from impurities and by-products. cramsn.comnih.gov The purity is typically assessed by measuring the peak area of the compound of interest relative to the total peak area at a specific UV wavelength. rsc.orgnih.gov For example, a purity level of over 95% is often the target for final compounds. rsc.org HPLC is also used to monitor the progress of a reaction and to determine the yield of the final product. nih.gov

Flash Column Chromatography : This technique is widely used for the purification of synthetic intermediates and final products on a larger scale than HPLC. rsc.orgcramsn.com It involves passing the crude product through a column packed with a stationary phase (commonly silica (B1680970) gel) and eluting with a solvent system of increasing polarity. rsc.org

Thin-Layer Chromatography (TLC) : TLC is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. ymaws.com

The following table provides an overview of chromatographic methods used in the analysis of carbocyclic nucleosides:

Interactive Table: Chromatographic Methods for Carbocyclic Nucleosides| Technique | Purpose | Stationary Phase Example | Detection Method | Key Application |

|---|---|---|---|---|

| HPLC | Purity assessment, quantification | C18 Reverse-Phase nih.gov | UV nih.gov | Determining the final purity of synthesized carbocyclic nucleosides. rsc.org |

| Flash Chromatography | Purification | Silica Gel rsc.org | UV visualization | Isolating the target compound from a reaction mixture. rsc.org |

| TLC | Reaction monitoring, purity check | Silica Gel | UV visualization | Quickly assessing the completion of a synthetic step. ymaws.com |

For carbocyclic nucleosides that are radiolabeled for use in applications like Positron Emission Tomography (PET) imaging, assessing the radiochemical purity (RCP) is critical. ymaws.comkoreascience.kr RCP is the proportion of the total radioactivity in the sample that is present in the desired chemical form. ymaws.com

The primary method for determining RCP is radio-TLC or radio-HPLC . In radio-TLC, a small spot of the radiolabeled compound is applied to a TLC strip, which is then developed in a suitable solvent system. ymaws.com The distribution of radioactivity on the strip is then measured using a radiochromatogram scanner. ymaws.com This allows for the quantification of the desired radiolabeled compound versus radiochemical impurities, such as free radioisotopes (e.g., [¹²⁴I]iodide or [¹⁸F]fluoride) or other labeled by-products. koreascience.krsnmjournals.org For instance, in the synthesis of radioiodinated carbocyclic cytosine analogues, the radiochemical purity was determined to be greater than 95%. koreascience.kr Similarly, for F-18 labeled carbocyclic nucleoside analogues, the radiochemical purity was over 95%. snmjournals.org A high RCP is essential to ensure the quality of the imaging results and to minimize unnecessary radiation dose to non-target tissues. ymaws.com

Integration of Omics Data in Preclinical Research

The "omics" revolution has provided powerful tools to understand the complex biological effects of drug candidates. Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of a compound's mechanism of action and potential biomarkers of its efficacy. crownbio.comresearchgate.net

For example, after treating tumor-bearing mice with a novel carbocyclic nucleoside, changes in the expression of specific genes or the levels of certain proteins in the tumor tissue could indicate that the drug is hitting its target and having the desired biological effect. nih.gov This multi-omics data can be integrated using bioinformatics tools to build a comprehensive picture of the drug's mechanism of action and to identify robust biomarkers that could potentially be used in future clinical trials. crownbio.comnih.govfrontiersin.org

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify those with the desired biological activity. nih.gov For carbocyclic nucleoside analogues, HTS assays are crucial for discovering new lead compounds with potent antiviral or anticancer activity. researchgate.net

These assays are often based on fluorescence, such as fluorescence polarization or Förster resonance energy transfer (FRET). nih.gov For example, a fluorescently labeled nucleoside analogue could be used in a competitive binding assay to screen for compounds that bind to a specific viral or cellular enzyme. nih.gov The development of environment-sensitive fluorescent nucleoside analogues has provided a more direct approach for such screening. nih.gov A high-throughput screen was utilized to identify hits from a library of over 57,000 compounds, leading to the discovery of a novel structural motif for cyclin-dependent kinase 2 (CDK2) inhibitors within a carbocyclic nucleoside analogue library. researchgate.net

The following table summarizes key aspects of HTS for carbocyclic nucleoside analogues:

Interactive Table: High-Throughput Screening for Carbocyclic Nucleoside Analogs| Assay Type | Principle | Example Application |

|---|---|---|

| Fluorescence Polarization | Measures the change in polarization of a fluorescently labeled probe upon binding to a target protein. | Screening for inhibitors of a viral polymerase. |

| FRET | Measures the energy transfer between two fluorophores, which is dependent on their proximity. | Detecting the inhibition of protein-protein interactions. |

| Environment-Sensitive Fluorescent Probes | Utilizes a fluorescent nucleoside analogue that shows an increase in fluorescence upon binding to its target enzyme. nih.gov | Screening for inhibitors of a glycosyltransferase. nih.gov |

Development of Resistance Mechanisms in Research Models

The emergence of drug resistance is a critical area of investigation in antiviral research. Understanding how viruses develop resistance to compounds like carbocyclic nucleosides is fundamental to developing more robust therapeutic strategies.

Studies on Viral Resistance Development to Carbocyclic IVDU

The development of viral resistance to antiviral agents is a significant challenge. nih.gov For nucleoside analogues, including carbocyclic derivatives, resistance often arises from mutations in viral enzymes responsible for activating the compound or in the viral polymerase that the activated compound targets. nih.govnih.gov While specific studies focusing solely on resistance to this compound are not extensively detailed in the provided literature, the mechanisms are generally understood from research on its parent compounds, IVDU and (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), and other nucleoside analogues. researchgate.netpsu.edu

Resistance to these compounds in herpesviruses, such as Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV), is primarily linked to the viral thymidine (B127349) kinase (TK). psu.edunih.gov The selective action of these antivirals relies on their preferential phosphorylation by the virus-encoded TK. psu.edu Therefore, viral strains that acquire mutations in the TK gene can become resistant.

Molecular Basis of Resistance (e.g., Enzyme Mutations)

The molecular foundation of resistance to nucleoside analogues is frequently traced to specific genetic mutations within the viral genome that alter key enzymes. frontiersin.org There are two primary biochemical mechanisms of resistance to nucleoside reverse transcriptase inhibitors (NRTIs): enhanced discrimination against the analogue by the viral polymerase and increased removal of the incorporated analogue from the viral DNA chain. nih.gov

In the context of viruses like HIV, mutations in the reverse transcriptase enzyme are a common cause of resistance. For instance, the M184V mutation confers high-level resistance to the carbocyclic nucleoside lamivudine. nih.govuga.edu This mutation allows the enzyme to better discriminate between the drug and the natural nucleoside. Similarly, the Q151M mutation, often found with other mutations, can cause broad resistance to multiple nucleoside analogues. nih.gov For herpesviruses, mutations in the viral thymidine kinase (TK) can prevent the necessary initial phosphorylation step, rendering compounds like this compound inactive. nih.gov Another mechanism involves mutations in the viral DNA polymerase that reduce the incorporation of the phosphorylated drug into the viral DNA. nih.gov

Exploration of this compound as a Research Probe

Beyond its direct antiviral applications, this compound and its analogues serve as valuable tools in biomedical research, particularly in molecular imaging and the study of biochemical processes.

Use in Reporter Gene Imaging for Viral Infection Studies

This compound analogues have been developed as potential imaging agents for reporter gene expression, particularly for the herpes simplex virus type-1 thymidine kinase (HSV1-tk) gene. snmjournals.orgacsmedchem.org The HSV1-tk gene is widely used as a reporter gene in gene therapy and other molecular biology studies. nih.gov Probes that are specifically trapped in cells expressing this gene allow for non-invasive imaging of these cells using techniques like Positron Emission Tomography (PET). banook.comradiologyinfo.orgdicardiology.com

An analogue, cis-1-[4-(hydroxymethyl)-2-cyclopenten-1-yl]-5-iodovinyluracil (referred to as ddIVDU), was synthesized to improve upon the metabolic stability of IVDU. snmjournals.org While IVDU is an effective substrate for HSV-TK, it is susceptible to cleavage in vivo. Replacing the furanose oxygen with a carbon atom in ddIVDU creates a carbocyclic structure that is resistant to this degradation. snmjournals.orgrsc.org

Studies have shown that radiolabeled ddIVDU accumulates preferentially in cells expressing HSV-TK compared to cells without the enzyme. snmjournals.orgacsmedchem.org This selectivity makes it a promising candidate as a PET imaging probe to monitor the location and level of HSV1-tk gene expression in living subjects. researchgate.net This technology is crucial for tracking the delivery and activity of gene therapies or for visualizing viral infections in real-time. promegaconnections.comscienceopen.comnih.govmdpi.com

| Compound | Imaging Target | Key Findings | Reference |

|---|---|---|---|

| [¹²⁵I]ddIVDU (this compound analogue) | Herpes Simplex Virus Type-1 Thymidine Kinase (HSV1-tk) | Showed improved metabolic stability compared to [¹²⁵I]IVDU. Accumulation was higher in HSV-tk expressing cells (MCA-tk) than in control cells (MCA). | snmjournals.orgacsmedchem.org |

| cis-1-[4-(hydroxymethyl)-2-cyclopenten-1-yl]-5-[¹²⁴I]iodouracil | HSV1-tk | Synthesized for PET imaging; demonstrated stability and selectivity for HSV1-tk expressing cells in microPET analyses. | researchgate.net |

| [¹⁸F]FEAU | HSV1-tk | A promising PET imaging agent that rapidly accumulates in HSV1-tk expressing cells with minimal uptake in non-transduced cells. | nih.gov |

Application in Biochemical Pathway Elucidation

Carbocyclic nucleosides can serve as powerful mechanistic probes to unravel complex biochemical pathways. acsmedchem.org Because they mimic naturally occurring nucleosides, they can interact with enzymes involved in nucleic acid synthesis and metabolism. However, their structural modifications, such as the replacement of the ribose oxygen with a carbon, can alter their interaction with these enzymes, providing insight into enzyme function and mechanism. rsc.org

For example, carbocyclic adenosine (B11128) analogues have been instrumental in studying S-adenosylhomocysteine (SAH) hydrolase, a key enzyme in methylation pathways. acs.orgresearchgate.net By inhibiting this enzyme, these compounds disrupt cellular methylation, affecting a wide range of biological processes, including viral replication that depends on mRNA cap methylation. Studying the effects of these specific inhibitions helps to elucidate the role of methylation in both normal and pathological states. Similarly, this compound and its triphosphate form can be used to probe the substrate specificity and kinetic properties of viral and cellular DNA polymerases and thymidine kinases. psu.edu

Synergistic Effects with Other Research Agents in Preclinical Studies

Combining antiviral agents is a common strategy to enhance efficacy, reduce toxicity, and prevent the development of drug resistance. preprints.orgnih.gov The goal is to achieve a synergistic effect, where the combined activity of the drugs is greater than the sum of their individual effects. nih.govnih.gov This approach often involves targeting different stages of the viral life cycle or different viral proteins. nih.gov

Preclinical studies have explored synergistic combinations of various antiviral agents. For instance, combining a virus-directed drug with another antiviral can protect cells from virus-mediated death at lower concentrations than when the drugs are used alone. preprints.org While specific preclinical studies on synergistic combinations involving this compound are not detailed in the provided search results, the principle is a key area of modern antiviral research. mdpi.comarxiv.org Given that this compound's mechanism involves interference with DNA synthesis via viral TK activation, it could theoretically be combined synergistically with agents that inhibit other viral targets, such as proteases or entry inhibitors. Such combinations could be more effective and less prone to the development of resistance. nih.govnih.gov

Q & A

Q. What epidemiological patterns characterize IVDU-associated infective endocarditis (IE), and how do they inform cohort study designs?

IVDU populations exhibit high rates of multivalvular IE (18.98%), with 1- and 15-year survival estimates of 83.78% and 64.98%, respectively . Retrospective cohort designs (e.g., single-center studies spanning 1999–2015) are common but require rigorous adjustment for confounders like age and comorbidities. Key variables include echocardiography findings, valve involvement, and mortality risk stratification via Cox proportional hazards models .

Q. How does HDV seroprevalence differ between IVDU and general HBV-positive populations?

Meta-analyses show HDV co-infection rates of 37.57% in IVDU cohorts versus 10.58% in non-IVDU HBV carriers . Systematic reviews should employ Der-Simonian Laird random-effects models to account for heterogeneity across studies, with stratification by risk factors (e.g., IVDU, high-risk sexual behavior) .

Q. What methodological standards apply to systematic reviews assessing viral co-infections in IVDU populations?

Preferred frameworks include:

- Inclusion criteria: Minimum sample size of 50 patients, data from ≥61 countries .

- Risk categorization: Separate analyses for IVDU, high-risk sexual behavior, and general populations .

- Data synthesis: Pooled prevalence estimates with 95% confidence intervals using random-effects models .

Advanced Research Questions

Q. How can survival analysis models address confounding in IVDU-IE mortality studies?

Kaplan-Meier curves estimate long-term survival, while Cox proportional hazards models identify dose-dependent mortality risks (e.g., multivalvular IE increases hazard ratios) . Covariates must include valve involvement severity, age, and comorbidities. Sensitivity analyses should test robustness against unmeasured confounders .

Q. What statistical strategies reconcile contradictory findings between IVDU survival rates and disease severity?

Contradictions arise from younger IVDU cohorts having fewer comorbidities despite higher-risk behaviors . Multivariate analysis and subgroup stratification (e.g., left- vs. right-sided IE) clarify these relationships. Sensitivity analyses using propensity score matching can adjust for age disparities .

Q. How do Monte Carlo models improve HCV transmission risk quantification in IVDU populations?

Monte Carlo simulations incorporate per-act transmission probabilities, viral load dynamics, and NAT assay sensitivity to estimate undetected infection risks . This probabilistic approach outperforms traditional observational methods by accounting for temporal and behavioral variability (e.g., timing of IVDU relative to testing) .

Q. What experimental designs mitigate selection bias in retrospective IVDU valvular pathology studies?

- Prospective cohorts : Reduce survivorship bias by enrolling patients at diagnosis .

- Standardized imaging protocols : Ensure consistent echocardiography interpretation across sites .

- Blinded adjudication committees : Minimize bias in classifying valve involvement .

Q. How should researchers address data reliability in meta-analyses of HDV seroprevalence among IVDU subgroups?

- Quality assessment tools : Evaluate study bias using modified Newcastle-Ottawa scales .

- Subgroup analysis : Stratify by geographic region, sample size, and IVDU definition rigor .

- Heterogeneity testing : Use I² statistics to quantify variability; >50% indicates high heterogeneity .

Methodological Recommendations

- For clinical studies : Prioritize multivariate regression to isolate IVDU-specific mortality risks .

- For virological research : Combine systematic reviews with Monte Carlo simulations to model transmission dynamics .

- For data interpretation : Address single-center limitations via multi-institutional collaborations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.